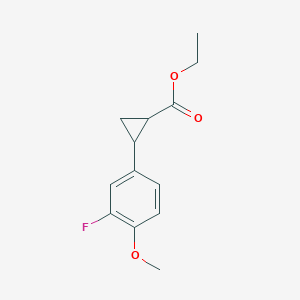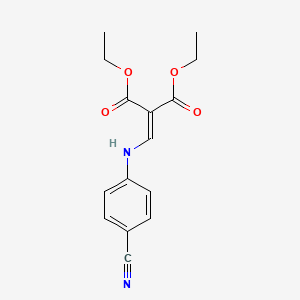![molecular formula C12H8BrNO3S B8810261 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8810261.png)
8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid
概述
描述
8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid is a complex organic compound with the molecular formula C12H8BrNO3S and a molecular weight of 326.17 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a dihydrobenzo oxepine ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Dihydrobenzo Oxepine Ring: This step involves the cyclization of a suitable precursor to form the dihydrobenzo oxepine ring.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide or thioester precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- Ethyl 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
- 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific combination of structural features, including the bromine atom, dihydrobenzo oxepine ring, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H8BrNO3S |
|---|---|
分子量 |
326.17 g/mol |
IUPAC 名称 |
8-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO3S/c13-6-1-2-7-8(5-6)17-4-3-9-10(7)14-11(18-9)12(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI 键 |
PQMWVRBLUPBGKQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=CC(=C2)Br)C3=C1SC(=N3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
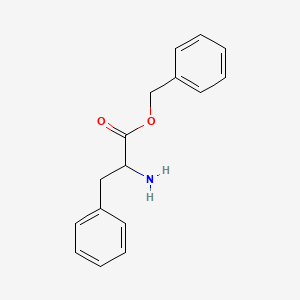
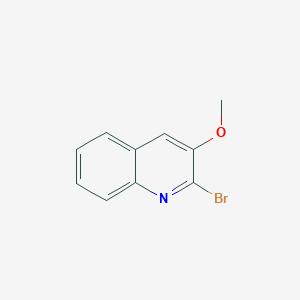
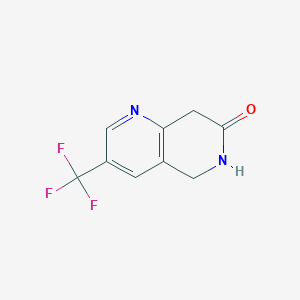

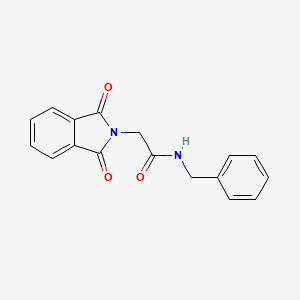
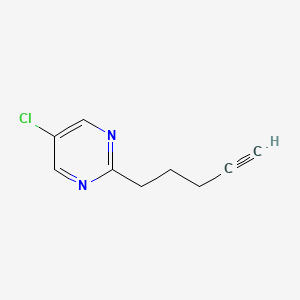
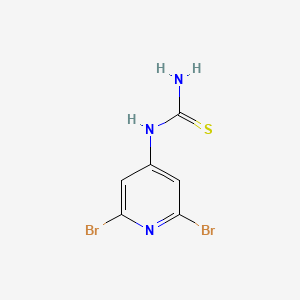
![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid](/img/structure/B8810213.png)
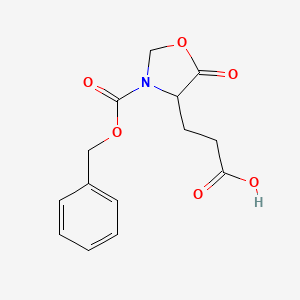
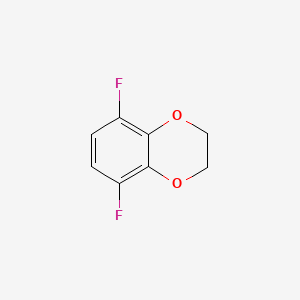
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)
